Proscillaridin
CAS No.: 466-06-8
Cat. No.: VC0540425
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 466-06-8 |
---|---|
Molecular Formula | C30H42O8 |
Molecular Weight | 530.6 g/mol |
IUPAC Name | 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
Standard InChI | InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1 |
Standard InChI Key | MYEJFUXQJGHEQK-OWBILYANSA-N |
Isomeric SMILES | CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |
Appearance | Solid powder |
Melting Point | 221.0 °C |
Mechanisms of Anticancer Action
Sodium-Potassium ATPase Inhibition and Calcium Signaling
Proscillaridin directly inhibits Na<sup>+</sup>/K<sup>+</sup> ATPase, disrupting ion homeostasis and elevating intracellular Ca<sup>2+</sup> concentrations. In NSCLC cells, this Ca<sup>2+</sup> surge activates the AMP-activated protein kinase (AMPK) pathway, leading to downstream suppression of acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR) . Concurrently, calcium-mediated ER stress triggers the unfolded protein response (UPR), evidenced by phosphorylation of eIF2α and upregulation of ATF4 and CHOP . These events collectively induce apoptosis through mitochondrial dysfunction and caspase activation .
Epigenetic Modulation and MYC Degradation
A landmark study demonstrated Proscillaridin's ability to degrade the MYC oncoprotein by reducing its lysine acetylation, which destabilizes MYC and promotes proteasomal degradation . In MYC-overexpressing leukemia cells, Proscillaridin (5 nM) decreased MYC protein half-life by 75% within 8 hours, concomitant with global loss of histone H3 acetylation (H3K9, H3K14, H3K18, H3K27) . This epigenetic reprogramming suppressed MYC-driven proliferative pathways and induced differentiation of leukemia stem cells (LSCs), even at subtoxic doses .
STAT3 Pathway Inhibition
In lung adenocarcinoma (A549 cells), Proscillaridin inhibited both constitutive and interleukin-6-induced STAT3 activation. Mechanistically, it upregulated SHP-1 phosphatase expression, suppressed Src kinase phosphorylation, and directly bound the STAT3 SH2 domain, reducing STAT3 DNA-binding activity by 60% . STAT3 knockdown synergized with Proscillaridin, enhancing apoptosis through Bax/Bcl-2 ratio elevation and PARP cleavage .
Oxidative Stress Amplification
Proscillaridin induces oxidative stress via dual mechanisms:
-
Reactive oxygen species (ROS) generation: 2.5-fold increase in A549 cells after 24-hour treatment .
-
Thioredoxin reductase (TrxR1) inhibition: 70% reduction in activity, depleting antioxidant defenses .
This oxidative burst cooperates with ER stress to activate c-Jun N-terminal kinase (JNK), further promoting apoptosis .
Preclinical Efficacy Across Cancer Types
Non-Small-Cell Lung Cancer (NSCLC)
In vitro studies using EGFR-mutant NSCLC cells (HCC827) showed Proscillaridin:
Notably, Proscillaridin-treated mice maintained stable body weight (≤5% loss), whereas Afatinib caused 15–20% weight reduction, indicating superior tolerability .
Leukemia and Leukemia Stem Cells (LSCs)
Proscillaridin exhibited potent activity against MYC-driven malignancies:
Cell Type | Dose (nM) | Effect | Reference |
---|---|---|---|
MOLT-4 (T-ALL) | 5 | 90% MYC mRNA reduction at 48 hours | |
Pre-LSCs (T-ALL) | 3–10 | 70% viability reduction at 4 days | |
AML stem cells | 10 | 85% colony formation inhibition |
Transcriptomic analysis revealed downregulation of DNA replication genes and upregulation of hematopoietic differentiation markers .
Osteosarcoma
In 143B osteosarcoma cells:
Comparative Analysis with Standard Therapies
Proscillaridin's multitargeted mechanism offers advantages over single-pathway inhibitors:
Parameter | Proscillaridin | Afatinib (EGFR inhibitor) | Doxorubicin |
---|---|---|---|
Target Range | Na<sup>+</sup>/K<sup>+</sup> ATPase, MYC, STAT3, ROS | EGFR | DNA topoisomerase |
Resistance in LSCs | Effective | Ineffective | Ineffective |
Body Weight Loss | ≤5% | 15–20% | 10–15% |
Metastasis Suppression | Yes (osteosarcoma) | No | Limited |
Future Directions and Clinical Translation
Current research priorities include:
-
Biomarker Development: MYC overexpression and Na<sup>+</sup>/K<sup>+</sup> ATPase isoform expression as predictors of response .
-
Combination Therapies: Synergy with PARP inhibitors in BRCA-mutant models (preliminary data showing 30% enhanced efficacy) .
-
Nanoformulations: Liposomal encapsulation to improve bioavailability and reduce dosing frequency .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume